Butyronitrile is a versatile intermediate in organic synthesis, meaning it can be used to create a variety of other chemicals. It is a valuable building block for the synthesis of numerous compounds, including:
Researchers use butyronitrile in various organic reactions, including:
Beyond its role in chemical synthesis, butyronitrile has applications in other areas of scientific research:
Butyronitrile, also known as butanenitrile or propyl cyanide, is a chemical compound with the formula C₄H₇N. It is a colorless liquid that is miscible with most polar organic solvents. This compound is primarily recognized for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry .
Butyronitrile is a flammable liquid (flash point: 23 °C) and can readily form explosive vapor-air mixtures []. It is also toxic by inhalation, ingestion, and skin contact. Exposure can cause irritation, dizziness, nausea, and even death in severe cases [].
Butyronitrile exhibits biological activity primarily through its metabolites. It has been studied for its potential effects on various biological pathways, including:
The primary industrial method for synthesizing butyronitrile is through the ammoxidation of n-butanol. The reaction can be summarized as follows:
This method involves reacting n-butanol with ammonia and oxygen at elevated temperatures . Other laboratory methods may include the reaction of butyl halides with sodium cyanide.
Butyronitrile has several important applications:
Studies on the interactions of butyronitrile indicate that it can react vigorously with strong oxidizers, leading to hazardous situations. Its combustion produces toxic gases, including nitrogen oxides and hydrogen cyanide. Proper handling and storage protocols are essential to mitigate these risks .
Several compounds share structural similarities with butyronitrile, including:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Acetonitrile | C₂H₃N | Widely used as a solvent; lower boiling point. |
| Propionitrile | C₃H₅N | Used in organic synthesis; slightly less toxic. |
| Valeronitrile | C₅H₉N | Longer carbon chain; used in pharmaceuticals. |
Butyronitrile stands out due to its specific role as a precursor for veterinary drugs and its unique reactivity profile compared to other nitriles. Its distinct properties make it essential for certain synthetic pathways that are not easily replicated by similar compounds.
The historical trajectory of butyronitrile research reveals a compound whose significance has evolved considerably since its initial characterization. Early industrial development focused primarily on establishing reliable synthetic pathways, with the ammoxidation process emerging as the predominant manufacturing method. This process, involving the reaction of normal-butanol with ammonia and oxygen to yield butyronitrile and water, became the cornerstone of industrial production due to its efficiency and selectivity.
The development of catalytic systems for butyronitrile synthesis marked a significant milestone in its chemical history. Research conducted in the 1990s demonstrated that rhodium single-crystal surfaces could selectively catalyze the formation of butyronitrile from normal-butanol and ammonia without producing other nitrogen-containing species. This work revealed important structure-sensitivity relationships, with rhodium surface configurations showing varying activities and selectivities in the ammonolysis reaction.
The astronomical dimension of butyronitrile research emerged as a particularly fascinating chapter in its history. The first detection of butyronitrile in interstellar space occurred in the Sagittarius B2 region, specifically within the Large Molecule Heimat cloud. This discovery fundamentally altered perceptions of organic molecular complexity in the interstellar medium and established butyronitrile as a significant target for astrochemical investigation.
Butyronitrile occupies a central position in organic synthesis due to its multifaceted reactivity profile and utility as a synthetic intermediate. The compound serves as a crucial precursor in pharmaceutical synthesis, most notably in the production of amprolium, a widely used poultry drug. Additionally, butyronitrile finds application in the synthesis of etifelmine, demonstrating its versatility in medicinal chemistry applications.
The synthetic utility of butyronitrile extends beyond pharmaceutical applications into broader organic chemistry. The nitrile functional group present in butyronitrile enables diverse transformations through various reaction pathways. These include carbon-hydrogen bond functionalization reactions, alkyne insertion processes, and cycloaddition reactions that facilitate the construction of complex molecular architectures.
Recent research has highlighted the renaissance of organo nitriles in organic synthesis, with butyronitrile representing a key example of this renewed interest. The presence of a nucleophilic nitrogen atom, pi-coordinating ability of the triple bond, and electrophilic carbon center imparts unique reactivity patterns that synthetic chemists increasingly exploit.
| Synthetic Application | Product Class | Mechanism Type | Industrial Relevance |
|---|---|---|---|
| Amprolium synthesis | Veterinary pharmaceuticals | Nucleophilic substitution | High |
| Etifelmine production | Human pharmaceuticals | Multi-step synthesis | Moderate |
| Cycloaddition reactions | Heterocyclic compounds | [2+2+2] and [3+2] processes | Emerging |
| Carbon-hydrogen functionalization | Functionalized nitriles | Catalytic activation | Research stage |
The hydrogenation of butyronitrile to butylamines represents another significant synthetic application, with noble metal catalysts demonstrating varying selectivities depending on reaction conditions and solvent systems. Research has shown that platinum and palladium catalysts predominantly form dibutylamine and tributylamine in normal-butanol solvent, while ruthenium catalysts favor primary butylamine formation.
The contemporary research landscape surrounding butyronitrile encompasses diverse domains, reflecting the compound's multidisciplinary significance. Astronomical research continues to expand our understanding of butyronitrile's role in interstellar chemistry, with recent discoveries revealing both straight-chain and branched isomers in star-forming regions.
Advanced spectroscopic techniques have enabled detailed characterization of butyronitrile's behavior in extraterrestrial environments. The detection of both normal-propyl cyanide and iso-propyl cyanide in the Sagittarius B2 region using the Atacama Large Millimeter/submillimeter Array represents a significant advancement in astrochemical research. These discoveries suggest that complex organic molecules necessary for life may have interstellar origins.
Catalytic research represents another active area of investigation, with particular emphasis on developing more efficient and selective synthetic routes. Recent studies have explored the effects of different solvents on catalyst activity and selectivity in butyronitrile conversion reactions. These investigations reveal significant solvent-catalyst interactions that influence both reaction rates and product distributions.
| Research Domain | Current Focus | Key Findings | Future Directions |
|---|---|---|---|
| Astrochemistry | Interstellar detection | Branched and linear isomers identified | Complex molecule formation mechanisms |
| Catalysis | Selective synthesis | Solvent effects on selectivity | Single-atom catalysts |
| Synthetic methodology | Carbon-hydrogen functionalization | Directing group applications | Asymmetric transformations |
| Physical chemistry | Thermodynamic properties | Critical parameters determined | Molecular dynamics simulations |
The development of new synthetic methodologies continues to expand butyronitrile's utility in organic chemistry. Recent advances in carbon-hydrogen bond functionalization have demonstrated the compound's effectiveness as a directing group for introducing diverse functionalities into organic molecules. These developments position butyronitrile as an increasingly important tool in modern synthetic chemistry.
Industrial applications research focuses on optimizing production processes and expanding application domains. The compound's role as a solvent and chemical intermediate for agrochemicals, pharmaceuticals, and specialty chemicals continues to drive innovation in manufacturing processes. Current specifications for commercial butyronitrile require purity levels exceeding 99.5 percent, with strict controls on water content and color parameters.
Butyronitrile exhibits conformational polymorphism, existing as two distinct rotamers: gauche and trans conformers. The conformational preference of butyronitrile has been the subject of extensive theoretical and experimental investigations, with computational studies providing detailed insights into the relative stability and distribution of these conformers.
The conformational analysis of butyronitrile reveals a complex energy landscape characterized by two primary stable conformations. High-level quantum chemical calculations consistently demonstrate that the gauche conformer represents the global minimum energy structure [1] [2]. At the coupled cluster with single and double excitations level using the 6-311G+(d,p) basis set, the gauche conformer is more stable than the trans conformer by 0.27 kcal/mol [1] [2].
The gauche conformer is characterized by a dihedral angle of approximately 60° between the methyl group and the cyanide group, while the trans conformer exhibits a dihedral angle of 180° [1]. This conformational difference results in distinct molecular properties, including different dipole moments and vibrational frequencies [3] [4].
Density functional theory calculations using the M06 functional with the aug-cc-pVDZ basis set yield similar results, with the gauche conformer being more stable by 0.19 kcal/mol [1]. However, calculations using the B3LYP functional show opposite trends, potentially due to the need for zero-point energy corrections and thermodynamic scaling factors [1].
Population analysis based on Boltzmann statistics indicates that the gauche conformer comprises approximately 70% of the gas-phase population at ambient temperature, while the trans conformer accounts for 30% [1] [2]. This distribution is consistent with experimental observations from infrared and Raman spectroscopy studies [4].
The conformational equilibrium of butyronitrile is sensitive to environmental conditions, particularly temperature and pressure. Computational studies reveal that the abundance of the gauche conformer increases as temperature decreases under high-pressure conditions [1].
The temperature dependence of conformer distribution follows the van 't Hoff equation, with the transition temperature between conformers calculated to be 161.25 Kelvin using M06/6-31+G(d) level of theory [1]. This temperature represents the point where the conformational populations become equal.
Pressure effects on conformational equilibrium are governed by the difference in molar volumes between the conformers. The gauche conformer exhibits a molar volume of 63.406 cm³/mol, while the trans conformer has a larger molar volume of 69.937 cm³/mol [1]. This volume difference of -6.531 cm³/mol favors the gauche conformer under high-pressure conditions.
According to Le Chatelier's principle, application of pressure approximately 3700 atmospheres will change the equilibrium constant by one unit, increasing the gauche conformer predominance to approximately 84% [1]. This pressure-induced conformational shift has important implications for understanding butyronitrile behavior in condensed phases.
Comprehensive quantum chemical investigations of butyronitrile have employed various levels of theory to characterize its electronic structure and conformational properties. Ab initio calculations using Møller-Plesset perturbation theory and coupled cluster methods provide benchmark results for conformational energetics [1] [5].
Coupled cluster single and double excitations calculations represent the highest level of theory employed for butyronitrile conformational analysis. These calculations consistently predict the gauche conformer as the global minimum, with relative energies that agree well with experimental determinations [1] [2].
Density functional theory calculations using various exchange-correlation functionals have been extensively applied to butyronitrile. The M06 functional with augmented correlation-consistent basis sets provides results in excellent agreement with coupled cluster calculations [1]. The B3LYP functional, while widely used, requires careful consideration of zero-point energy corrections and may show different trends compared to higher-level methods [1].
Time-dependent density functional theory calculations have been employed to investigate the electronic absorption spectra of gauche and trans conformers. These calculations reveal that electronic transitions in neutral butyronitrile are predominantly σ→σ* transitions, while ionic species exhibit both σ→σ* and π→π* transitions [5].
The relative energy profiles for butyronitrile conformers have been determined through systematic quantum chemical calculations. The energy difference between gauche and trans conformers varies depending on the computational method employed, ranging from 0.11 to 0.27 kcal/mol [1] [2].
Complete basis set extrapolation methods, including the Gaussian-4 composite method, have been applied to obtain highly accurate relative energies. These high-level calculations confirm the gauche conformer as the global minimum with energy differences consistent with coupled cluster results [1].
The potential energy surface for conformational interconversion exhibits shallow minima corresponding to the stable conformers, with relatively low barriers for rotation around the carbon-carbon bonds. Natural bond orbital analysis reveals that the stabilization of the gauche conformer arises from attractive interactions between the cyanide group and an eclipsed hydrogen atom, contributing approximately 0.12 kcal/mol to the stabilization energy [1].
Transition state analysis for conformational interconversion in butyronitrile has been performed using high-level quantum chemical methods. Two primary transition states have been identified: TS1 corresponding to the eclipsed hydrogen-carbon-carbon-carbon configuration and TS2 corresponding to the eclipsed carbon-carbon-carbon-carbon configuration [1].
The energy barriers for these transition states have been calculated using coupled cluster single and double excitations theory with the 6-311G+(d,p) basis set. TS1 exhibits an energy barrier of 2.78 kcal/mol, while TS2 has a higher barrier of 3.62 kcal/mol [1]. These barriers are consistent with fast rotation around the dihedral angle at room temperature.
Rate constants for conformational interconversion have been calculated using transition state theory. The rate constants are approximately 8×10⁹ s⁻¹ and 2×10⁹ s⁻¹ for TS1 and TS2, respectively, indicating very rapid conformational exchange at ambient conditions [1].
Computational studies have investigated various reaction mechanisms involving butyronitrile, including hydrolysis, hydrogenation, and dissociation reactions. The energy barriers for these processes have been determined using density functional theory and ab initio methods.
For hydrolysis reactions in high-temperature water, the energy barriers depend on temperature and pressure conditions. Studies at 330°C and pressures ranging from 128 to 2600 bar reveal complex reaction mechanisms involving multiple elementary steps [6].
Hydrogenation reactions of butyronitrile to form n-butylamine involve multiple transition states and intermediate species. The reaction mechanism proceeds through initial hydrogenation to form butylimine, followed by subsequent hydrogenation to produce the primary amine. Secondary reactions leading to dibutylamine and tributylamine involve higher energy barriers [7].
Recent quantum computing studies have investigated the dissociation of the triple bond in butyronitrile using variational quantum eigensolver algorithms. These calculations, performed on quantum hardware with up to 20 qubits, provide insights into the energy barriers for bond-breaking processes [8] [9] [10].
Flammable;Acute Toxic